molecular formula C11H17NO3 B13307482 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol

Katalognummer: B13307482
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: PEGBIGKWNBAUDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and an amino group attached to a propane-1,3-diol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-hydroxy-5-methylbenzylamine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups in the compound can form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and methyl group but different overall structure.

    2-Methyl-1,3-propanediol: Shares the propane-1,3-diol backbone but lacks the hydroxy and amino groups.

    2-Hydroxy-5-methylacetophenone: Similar aromatic structure but different functional groups.

Uniqueness

2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol is unique due to its combination of hydroxy, methyl, and amino groups attached to a propane-1,3-diol backbone

Eigenschaften

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-[(2-hydroxy-5-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H17NO3/c1-8-2-3-11(15)9(4-8)5-12-10(6-13)7-14/h2-4,10,12-15H,5-7H2,1H3

InChI-Schlüssel

PEGBIGKWNBAUDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)CNC(CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.